8a-Methyldodecahydrophenanthren-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyldodecahydrophenanthren-2(1H)-one is an organic compound belonging to the class of polycyclic hydrocarbons This compound features a phenanthrene core structure with additional hydrogenation and methylation, making it a unique derivative of phenanthrene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyldodecahydrophenanthren-2(1H)-one typically involves multi-step organic reactions. One common approach might include:
Hydrogenation: Starting with phenanthrene, hydrogenation can be performed using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to add hydrogen atoms to the structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale hydrogenation and methylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8a-Methyldodecahydrophenanthren-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can reduce any remaining unsaturated bonds.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbon derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 8a-Methyldodecahydrophenanthren-2(1H)-one exerts its effects depends on its specific interactions with molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies involving molecular docking and biochemical assays are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, less hydrogenated and methylated.
Dodecahydrophenanthrene: A fully hydrogenated derivative without the methyl group.
8a-Methylphenanthrene: A methylated derivative without full hydrogenation.
Uniqueness
8a-Methyldodecahydrophenanthren-2(1H)-one is unique due to its specific combination of hydrogenation and methylation, which can impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
90036-91-2 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
8a-methyl-1,3,4,4a,4b,5,6,7,8,9,10,10a-dodecahydrophenanthren-2-one |
InChI |
InChI=1S/C15H24O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h11,13-14H,2-10H2,1H3 |
InChI Key |
TVXHEQIVBVARMC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C3CCC(=O)CC3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.